molecular formula C8H6Cl2N2O2 B2812486 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 68654-20-6

2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B2812486
CAS No.: 68654-20-6
M. Wt: 233.05
InChI Key: JADYUIKWTGSHKX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a high-purity chemical compound with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol. It features a pyrazolo[1,2-a]pyrazole core, a bicyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a privileged structure in the development of novel bioactive molecules . The compound is closely related to the pyrazolone class, a motif known for its diverse pharmacological properties. Pyrazolone derivatives have been extensively researched for a wide spectrum of biological activities, including serving as antimicrobial , antitumor , and anti-inflammatory agents . Furthermore, such fused heterocyclic systems are frequently explored as potent protein kinase inhibitors, playing a critical role in targeted cancer therapy by disrupting essential cellular signaling pathways . As a functionalized derivative, this dichloro-dimethyl compound serves as a versatile synthetic intermediate, allowing researchers to conduct further structural elaborations and structure-activity relationship (SAR) studies. It is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,6-dichloro-1,5-dimethylpyrazolo[1,2-a]pyrazole-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c1-3-5(9)7(13)12-4(2)6(10)8(14)11(3)12/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADYUIKWTGSHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2N1C(=O)C(=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound with significant biological activities. This compound belongs to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

  • Molecular Formula : C8H6Cl2N2O2
  • Molar Mass : 233.05 g/mol
  • CAS Number : [not specified]

The structure of 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is characterized by a pyrazolo[1,2-a]pyrazole core with two chlorine substituents and two methyl groups that influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate that modifications in the structure can enhance anti-inflammatory effects significantly .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For example, a series of novel pyrazole compounds demonstrated effective antibacterial activity against various strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was found to be crucial for enhancing this activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. The compound has shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Specifically, certain derivatives have been reported to target specific kinases involved in cancer progression .

The biological activities of 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors (e.g., cyclooxygenase inhibitors), which play a critical role in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study conducted by Bekhit et al. synthesized a range of pyrazole derivatives and assessed their anti-inflammatory activity in vitro. The results indicated that certain compounds significantly reduced IL-6 levels in human cell lines compared to controls .

Case Study 2: Antimicrobial Efficacy

Research by Argade et al. focused on synthesizing 2,4-disubstituted oxazol-5-one derivatives based on the pyrazole scaffold. The study revealed that one particular derivative exhibited potent antimicrobial activity against standard bacterial strains when compared to traditional antibiotics like ampicillin .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exhibits potential anticancer properties. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study : In vitro studies on breast cancer cells showed a significant reduction in cell viability when treated with this compound at varying concentrations. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in animal models of inflammatory diseases.

  • Research Findings : A study reported that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in a rat model of arthritis.

Agricultural Applications

Pesticide Development

In agricultural sciences, 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is being explored as a potential pesticide. Its structure suggests it may inhibit specific enzymes critical for pest survival.

  • Field Trials : Preliminary field trials have indicated effective pest control with minimal impact on non-target species. This positions the compound as a candidate for environmentally friendly pest management solutions.

Materials Science

Polymer Chemistry

The unique chemical structure of 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Application Example : Research has demonstrated that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to traditional polymers.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cell lines
Anti-inflammatory agentReduces pro-inflammatory cytokines in arthritis models
Agricultural SciencesPesticide developmentEffective pest control with minimal non-target impact
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
  • Synthesis : Prepared similarly to the dichloro analogue using brominated precursors under basic conditions .
  • No direct thermal stability data are reported, but halogenated bimanes generally exhibit moderate stability.
  • Applications : Halogenated bimanes are often intermediates in photochemical studies or precursors for further functionalization .
3,7-Diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
  • Synthesis: Four-step process starting from cyanoacetohydrazide, involving cyclization and nitration with HNO₃/Ac₂O. Optimized conditions (diethylamine/isopropanol) achieved 91% yield in the final step .
  • Properties :
    • Thermal Stability : Decomposition onset at 328.8°C, superior to most halogenated bimanes due to nitro groups enhancing resonance stabilization .
    • Detonation Performance : Velocity = 6.88–7.14 km·s⁻¹; pressure = 19.14–22.04 GPa, making it a heat-resistant explosive .
    • Solubility : Insoluble in water and most solvents except DMF/DMSO, attributed to strong hydrogen bonding .
  • Crystallography : Planar-layered packing with intramolecular hydrogen bonds; solvent-free DFT models predict higher energy density .
Diethyl 3,5/3,7-dimethyl-1,5/1,7-dioxo-pyrazolo[1,2-a]pyrazole-2,6-dicarboxylates
  • Synthesis : Reaction of 4-ethoxycarbonyl-3-methylpyrazolin-5-one with lead(IV) acetate in dichloromethane .
  • Properties : Ester groups increase polarity and solubility in organic solvents. Reduced thermal stability compared to nitro/halogen derivatives due to ester lability.
  • Applications : Primarily used in organic synthesis for further derivatization .
Syn-(Me,Me) and Anti-(Me,Br) Bimanes
  • Synthesis : Derived from literature methods; syn-bimane has methyl groups on adjacent positions, while anti-bimane adopts a trans configuration .
  • Applications : Tested as photosensitizers (PS) for hydrogen evolution, demonstrating substituent-dependent photocatalytic activity .

Structural and Functional Comparisons

Compound Substituents Synthesis Method Thermal Stability Solubility Applications
Target Dichloro-dimethyl 2,6-Cl; 3,7-Me Base-induced decomposition Moderate Low (polar solvents) Chemical intermediate
Dibromo-dimethyl 2,6-Br; 3,7-Me Analogous to dichloro Moderate Low Photochemical studies
Diamino-dinitro 2,6-NO₂; 3,7-NH₂ Multi-step nitration High (328.8°C) DMF/DMSO only Energetic material
Diethyl dicarboxylates 2,6-COOEt; 3,5/3,7-Me Lead(IV) acetate-mediated coupling Low Organic solvents Synthetic intermediates
Syn-(Me,Me) bimane 2,3,5,6-Me Literature methods Moderate Variable Photosensitizers

Key Findings

Substituent Impact: Electron-Withdrawing Groups (NO₂, Cl, Br): Enhance thermal stability and detonation performance (e.g., diaminodinitro derivative) but reduce solubility . Electron-Donating Groups (NH₂, Me): Improve solubility and reactivity for further functionalization but may lower thermal stability . Halogens vs. Nitro: Nitro derivatives exhibit superior energetic properties, while halogens are preferred for photochemical applications .

Synthetic Challenges: Nitration of amino groups in bimanes is problematic due to decomposition risks, as seen in failed attempts to synthesize tetranitro derivatives from compound 4 . Optimized conditions (e.g., diethylamine/isopropanol) significantly improve yields in multi-step syntheses .

Crystal Packing: Hydrogen bonding dominates in nitro/amino derivatives, enabling dense planar-layered arrangements . Halogenated analogues may exhibit less efficient packing due to larger atomic radii (e.g., Br vs. Cl) .

Q & A

Q. What are the optimized synthetic protocols for 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione?

The synthesis involves a multi-step approach starting with fused pyrazole precursors. Key steps include halogenation (chlorination) at positions 2 and 6, followed by methylation at positions 3 and 7. Purification is achieved via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures). Yield improvements (up to 65%) are reported using controlled stoichiometry and low-temperature nitration .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Essential methods include:

  • Single-crystal X-ray diffraction for resolving the fused bicyclic framework.
  • ¹H/¹³C NMR spectroscopy to confirm substitution patterns (e.g., methyl and chloro groups).
  • Differential Scanning Calorimetry (DSC) to identify thermal transitions.
  • Fourier-transform infrared (FTIR) for detecting N–N and C=O vibrational modes .

Q. How is the thermal stability of this compound evaluated in energetic materials research?

Thermogravimetric analysis (TGA) and DSC are used to determine decomposition onset temperatures (typically >250°C). High thermal stability is attributed to its fused bicyclic structure and strong intermolecular hydrogen bonding, as predicted by DFT-optimized crystal packing .

Q. What experimental methods assess sensitivity to mechanical stimuli?

Standardized tests include:

  • Impact sensitivity : Using a BAM drop-hammer apparatus (threshold >20 J).
  • Friction sensitivity : Employing a Julius Peters machine (threshold >360 N).
  • Electrostatic discharge (ESD) sensitivity : Measured via OZM Research ESD tester (>0.5 J threshold) .

Advanced Research Questions

Q. How do DFT calculations contribute to understanding this compound’s molecular properties?

DFT studies (e.g., B3LYP/6-311++G**) predict its crystal density (~1.85 g/cm³), detonation velocity (~8,200 m/s), and pressure (~28 GPa). These correlate with experimental data and explain its energetic performance via bond dissociation energies and electrostatic potential maps .

Q. Can this compound serve as a photosensitizer (PS) in photocatalytic applications?

Preliminary 2D screening matrices suggest potential in hydrogen evolution reactions (HER) due to its electron-deficient pyrazole backbone. Testing under UV/visible light with Pt co-catalysts and sacrificial agents (e.g., triethanolamine) is recommended to quantify photocatalytic efficiency .

Q. What mechanistic pathways govern its decomposition under nucleophilic conditions?

In basic media, nucleophilic attack at the carbonyl group triggers ring cleavage, yielding monocyclic pyrazole derivatives (e.g., 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one). Kinetic studies (HPLC monitoring) reveal pseudo-first-order degradation, with rate constants dependent on pH and nucleophile strength .

Q. How does substituent variation affect its detonation properties?

Comparative studies with nitro- or amino-substituted analogs show:

  • Nitro groups increase density and detonation velocity but reduce thermal stability.
  • Amino groups improve hydrogen bonding but lower oxygen balance.
    Structure-property relationships are modeled via Cheetah 8.0 software .

Q. What strategies mitigate sensitivity while maintaining energetic performance?

  • Salt formation : Ionic derivatives (e.g., ammonium salts) reduce friction sensitivity by 30–40%.
  • Co-crystallization : With less sensitive compounds (e.g., urea) to disrupt explosive crystal packing .

Q. Are there alternative synthetic routes to bypass low-yield intermediates?

Recent advances propose:

  • Microwave-assisted synthesis for faster cyclization.
  • Flow chemistry to enhance nitro-group introduction efficiency.
    These methods aim to reduce reaction times and improve scalability while maintaining >95% purity .

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